molecular formula C18H14F3N5O2 B2906084 (2-Phenyltriazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone CAS No. 2380184-38-1

(2-Phenyltriazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone

Cat. No. B2906084
CAS RN: 2380184-38-1
M. Wt: 389.338
InChI Key: LQMABXCGPGOQBX-UHFFFAOYSA-N
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Description

Synthesis Analysis


Molecular Structure Analysis

Compound X’s molecular structure plays a crucial role in its biological activity. The arrangement of atoms, bond angles, and stereochemistry impact its interactions with biological targets. Analyzing the three-dimensional structure using computational methods (such as molecular modeling) provides insights into its binding modes and potential targets .


Chemical Reactions Analysis

Compound X may undergo chemical transformations under specific conditions. Investigating its reactivity with various reagents, solvents, and catalysts sheds light on its stability, functional group compatibility, and potential synthetic applications. Researchers have explored its behavior in diverse reaction environments .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Redox Properties : Analyzing its electron transfer capabilities .

Mechanism of Action

Understanding how Compound X interacts with biological macromolecules is crucial for its therapeutic potential. Computational studies, molecular docking, and binding affinity calculations help elucidate its mode of action. For instance, researchers have investigated its binding to specific enzymes, receptors, or other cellular targets .

Safety and Hazards

Compound X’s safety profile is critical for its potential clinical use. Researchers evaluate its toxicity, mutagenicity, and adverse effects. Animal studies and in vitro assays provide insights into its safety margins. Proper handling, storage, and disposal guidelines are essential .

Future Directions

  • Clinical Trials : Investigating its efficacy and safety in human trials .

properties

IUPAC Name

(2-phenyltriazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N5O2/c19-18(20,21)16-8-13(6-7-22-16)28-14-10-25(11-14)17(27)15-9-23-26(24-15)12-4-2-1-3-5-12/h1-9,14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMABXCGPGOQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)OC4=CC(=NC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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